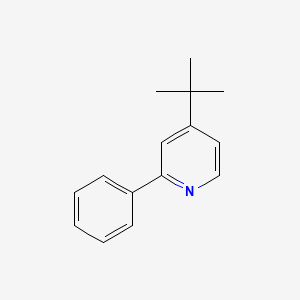

4-(tert-Butyl)-2-phenylpyridine

概要

説明

4-(tert-Butyl)-2-phenylpyridine is an organic compound that belongs to the class of pyridines It features a tert-butyl group and a phenyl group attached to the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)-2-phenylpyridine typically involves the reaction of 2-bromopyridine with tert-butylbenzene in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene .

Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the product is achieved through techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions: 4-(tert-Butyl)-2-phenylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of partially or fully hydrogenated pyridine derivatives.

Substitution: Formation of halogenated phenylpyridine derivatives.

科学的研究の応用

Chemistry

- Ligand in Coordination Chemistry : This compound serves as a ligand in various metal complexes, enhancing catalytic activities due to its ability to coordinate with metal cations.

- Building Block for Organic Synthesis : Its structural features make it a valuable building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

- Anticancer Activity : Research indicates that 4-(tert-Butyl)-2-phenylpyridine exhibits significant anticancer properties. It has been studied for its interactions with cancer cells, showing potential as a therapeutic agent .

- Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects, suggesting further therapeutic applications in treating inflammatory diseases.

Medicine

- Therapeutic Properties : Beyond anticancer and anti-inflammatory activities, studies have shown that this compound interacts with various biomolecules, indicating potential roles in drug design and development.

Industry

- Material Science : The compound is explored for applications in organic electronics and advanced materials due to its ability to self-assemble into ordered structures with unique properties. It has been utilized in the development of organic semiconductors and catalysts.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly, suggesting its potential as a lead compound in cancer therapy .

Case Study 2: Coordination Chemistry

In another research project, scientists explored the use of this compound as a ligand in platinum(IV) complexes. The study demonstrated that these complexes exhibited intense phosphorescence, highlighting the compound's utility in developing luminescent materials for optoelectronic applications .

作用機序

The mechanism of action of 4-(tert-Butyl)-2-phenylpyridine involves its interaction with specific molecular targets. For instance, in perovskite solar cells, it improves the crystallinity and performance of the perovskite layer by acting as an additive during the fabrication process . The compound’s tert-butyl and phenyl groups contribute to its unique reactivity and interaction with other molecules.

類似化合物との比較

- 4-tert-Butylphenol

- 4-tert-Butylbenzaldehyde

- 4-tert-Butylcatechol

Comparison: 4-(tert-Butyl)-2-phenylpyridine is unique due to the presence of both a tert-butyl group and a phenyl group on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, compared to similar compounds that may only have one of these groups .

生物活性

Overview

4-(tert-Butyl)-2-phenylpyridine is an organic compound belonging to the pyridine class, characterized by the presence of a tert-butyl group and a phenyl group attached to the pyridine ring. This compound has garnered attention for its potential biological activities, including anti-inflammatory and anticancer properties, making it a subject of various scientific investigations.

The molecular formula of this compound is C15H17N, with a molecular weight of 223.31 g/mol. The compound's structure allows for diverse chemical reactions, including:

- Oxidation : Can be oxidized to form pyridine N-oxide derivatives.

- Reduction : Reduces to form partially or fully hydrogenated derivatives.

- Substitution : Undergoes electrophilic aromatic substitution reactions.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. For instance, one study demonstrated that this compound inhibited cell proliferation and induced apoptosis in MCF-7 cells at concentrations as low as 10 μM, with a half-maximal inhibitory concentration (IC50) of approximately 8 μM.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In animal models, it was found to reduce inflammation markers significantly. For example, in a carrageenan-induced paw edema model, administration of this compound resulted in a reduction in edema by up to 50% compared to control groups.

The biological activity of this compound is believed to involve its interaction with specific molecular targets. It may act by inhibiting key signaling pathways involved in cancer progression and inflammation. The compound's ability to modulate the expression of inflammatory cytokines and growth factors has been noted as a potential mechanism underlying its therapeutic effects.

Study on Antimicrobial Activity

A recent study investigated the antimicrobial properties of various derivatives of pyridine compounds, including this compound. The results indicated that this compound exhibited moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 16 to 32 μg/mL .

Toxicity Profile

In toxicity assessments on MCF-7 cells, this compound demonstrated favorable profiles, maintaining over 90% cell viability at concentrations up to 32 μg/mL, indicating its potential safety for therapeutic applications .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | MIC against MRSA |

|---|---|---|---|

| This compound | Moderate (IC50 ~8 μM) | Significant (50% reduction) | 16 μg/mL |

| 4-tert-butylphenol | Low | Moderate | >32 μg/mL |

| 4-tert-butylbenzaldehyde | None | Low | >64 μg/mL |

特性

IUPAC Name |

4-tert-butyl-2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-15(2,3)13-9-10-16-14(11-13)12-7-5-4-6-8-12/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEZZKLAFQYBOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-(tert-Butyl)-2-phenylpyridine contribute to the luminescent properties of the synthesized platinum(IV) complexes?

A1: this compound acts as a cyclometalating ligand (C^N) in the platinum(IV) complexes. The study demonstrates that bppy, along with other cyclometalating ligands, plays a crucial role in the observed phosphorescence. [] The researchers synthesized a series of complexes with the general formula [PtX(Ar)(C^N)2], where X represents halides (I, Cl, or F), Ar represents phenyl or tert-butylphenyl groups, and C^N includes bppy. These complexes, particularly the chlorido and fluorido derivatives, exhibit intense phosphorescence at 298 K both in solution and in poly(methyl methacrylate) (PMMA) films. [] This phosphorescence originates from triplet excited states primarily localized on the cyclometalated ligands, with a minor contribution from metal-to-ligand charge transfer (MLCT). [] The researchers observed that the presence of fluorine as the halide ligand leads to a greater MLCT contribution, resulting in shorter emission lifetimes and higher radiative and nonradiative rate constants compared to the chlorido complexes. []

Q2: What is the significance of using this compound in the context of the overall research?

A2: This research focuses on developing new luminescent platinum(IV) complexes via oxidative addition reactions. [] The study explores different synthetic pathways involving iodobenzene and diaryliodonium salts. [] this compound, along with other cyclometalating ligands, serves as a key building block for these complexes. [] The choice of bppy is likely motivated by its ability to form stable cyclometalated complexes with platinum and its potential to influence the photophysical properties of the resulting compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。